molecular formula C16H22BrNO2 B6167523 tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate CAS No. 1823819-54-0

tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B6167523
CAS No.: 1823819-54-0
M. Wt: 340.25 g/mol
InChI Key: OGDNBQKSDVOUIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate:

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and tert-butyl pyrrolidine-1-carboxylate .

  • Reaction Steps: The process involves a reductive amination reaction where the aldehyde group of 4-bromobenzaldehyde is first converted to an amine group, followed by the formation of the pyrrolidine ring.

  • Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) and a suitable solvent like methanol or ethanol.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The bromophenyl group can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-bromobenzoic acid

  • Reduction: tert-butyl 3-[(4-bromophenyl)methyl]piperidine-1-carboxylate

  • Substitution: Various substituted pyrrolidines or piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to biological activity. The exact mechanism would depend on the specific application and target involved.

Comparison with Similar Compounds

  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

  • tert-Butyl (3-bromophenyl)carbamate: Contains a carbamate group instead of a pyrrolidine ring.

Properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDNBQKSDVOUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823819-54-0
Record name tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
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